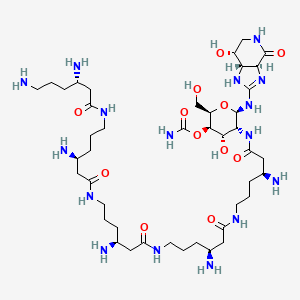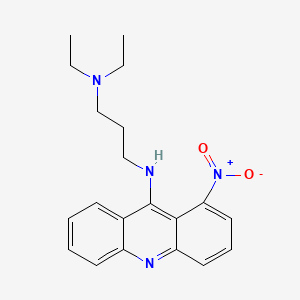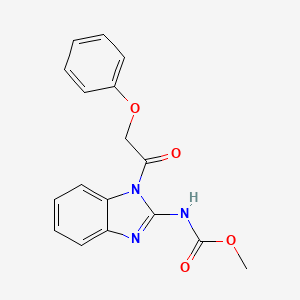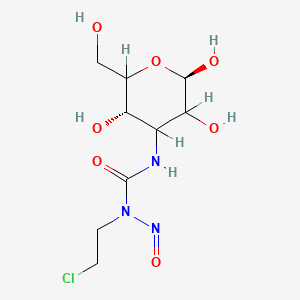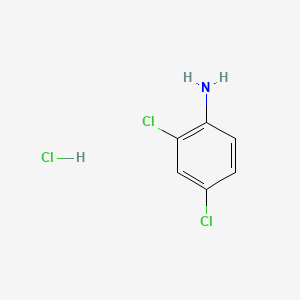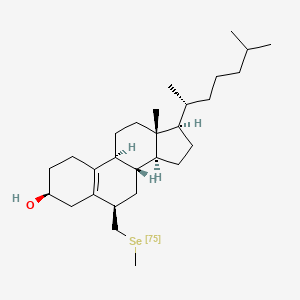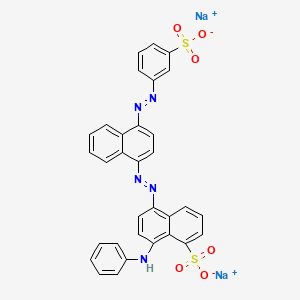
酸性青色113
概要
説明
Acid Blue 113 is a diazo dye widely used in the textile industry and tannery. It is known for its vibrant blue color and is commonly used in dyeing wool, nylon, and silk fabrics, as well as in coloring paper . This compound is water-soluble and primarily acts as a hydrogen bond acceptor due to its chemical structure, which includes an aromatic diazo skeleton and two sulfide functional groups .
科学的研究の応用
Acid Blue 113 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye adsorption, degradation, and removal from wastewater.
Biology: Employed in staining techniques for biological specimens.
作用機序
Target of Action
Acid Blue 113 (AB113) is an anionic diazo dye . It is widely used in various industries, including the textile and pharmaceutical industries . The primary targets of AB113 are the materials it is intended to color, such as wool, nylon, silk fabrics, and paper . It acts mainly as a hydrogen bond acceptor due to its chemical structure with a diazo aromatic backbone and ionic nature .
Mode of Action
The mode of action of AB113 involves interactions with its targets through hydrogen bonding . The dye’s spectral behavior in aqueous solution depends on its concentration and the nature of the environment . The dye concentrations ranging from 1×10^−6 to 5×10^−4 mol·L^−1 were chosen and studied, to avoid formation of the higher-order aggregates .
Biochemical Pathways
The biochemical pathways involved in the action of AB113 are primarily related to its degradation. A study found that the bacterium Sphingomonas melonis B-2 achieved more than 80% decolorization of AB113 within 24 hours . The expression level of enzymes involved in benzoate and naphthalene degradation pathways (NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase) increased significantly after the treatment of AB113 .
Pharmacokinetics
The removal efficiency was optimized at different environmental parameter values .
Result of Action
The result of AB113’s action is the coloring of the target materials. Due to its hazardous nature, much of the research has focused on its removal from water or wastewater . The adsorption of the dye on adsorbent particles may alter the dye aggregation process in water .
Action Environment
The action of AB113 is influenced by several environmental factors. The removal efficiency of AB113 was found to be optimized at different environmental parameter values, including pH, dose of the adsorbent, initial dye concentration, adsorption time, and temperature . Furthermore, the presence of certain ions (NaCl, NaNO3, Na2CO3, and MgSO4) was found to affect the dye removal efficiency .
生化学分析
Biochemical Properties
Acid Blue 113 plays a crucial role in biochemical reactions, particularly in the context of its interaction with various biomolecules. The dye primarily acts as a hydrogen bond acceptor due to its ionic nature and diazo aromatic backbone. It interacts with enzymes such as NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase, which are involved in its degradation pathways . These interactions are essential for the biodegradation of Acid Blue 113, facilitating its breakdown into less toxic intermediates.
Cellular Effects
Acid Blue 113 has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of Acid Blue 113 can lead to the upregulation of enzymes involved in benzoate and naphthalene degradation pathways . This upregulation is indicative of the dye’s impact on cellular metabolism and gene expression, highlighting its role in cellular detoxification processes.
Molecular Mechanism
The molecular mechanism of Acid Blue 113 involves its binding interactions with biomolecules and enzyme inhibition or activation. The dye’s diazo structure allows it to form hydrogen bonds and interact with various enzymes, leading to changes in gene expression and enzyme activity. For example, Acid Blue 113 can inhibit certain enzymes involved in cellular respiration, thereby affecting the overall metabolic activity of the cell
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid Blue 113 change over time, influenced by factors such as stability and degradation. The dye’s stability is affected by environmental conditions, including pH and temperature. Studies have shown that Acid Blue 113 can undergo degradation in the presence of specific additives, such as urea and silver nanoparticles . Over time, the dye’s degradation products can have long-term effects on cellular function, which are important for assessing its safety and efficacy in various applications.
Dosage Effects in Animal Models
The effects of Acid Blue 113 vary with different dosages in animal models. At lower doses, the dye may not exhibit significant toxic effects, while higher doses can lead to adverse effects. Studies have indicated that the dye’s removal efficiency and adsorption capacity are influenced by the dosage, with higher doses potentially leading to toxic effects . Understanding these dosage effects is crucial for determining safe usage levels in industrial and pharmaceutical applications.
Metabolic Pathways
Acid Blue 113 is involved in several metabolic pathways, including benzoate and naphthalene degradation pathways. The dye interacts with enzymes such as NADH quinone oxidoreductase, N-acetyltransferase, and aromatic ring-hydroxylating dioxygenase, which facilitate its breakdown into less toxic intermediates . These metabolic pathways are essential for the detoxification and removal of Acid Blue 113 from biological systems, highlighting its role in environmental and industrial processes.
Transport and Distribution
The transport and distribution of Acid Blue 113 within cells and tissues involve various transporters and binding proteins. The dye’s hydrophilic nature allows it to be easily transported in aqueous environments, where it can interact with cellular components . The distribution of Acid Blue 113 is influenced by factors such as pH and the presence of other additives, which can affect its localization and accumulation within cells.
Subcellular Localization
Acid Blue 113’s subcellular localization is determined by its chemical structure and interactions with cellular components. The dye can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of Acid Blue 113 is important for elucidating its biochemical activity and potential effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Acid Blue 113 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction typically occurs in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst. The diazotization process involves the conversion of aromatic amines into diazonium salts, which then react with coupling components to form the final dye product .
Industrial Production Methods: In industrial settings, the production of Acid Blue 113 is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for commercial use .
化学反応の分析
Types of Reactions: Acid Blue 113 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of its aromatic structure.
Reduction: Reduction reactions can convert the azo groups into amines, altering the dye’s color properties.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nitro compounds under controlled conditions.
Major Products Formed:
Oxidation: Breakdown products include smaller aromatic compounds and carboxylic acids.
Reduction: The primary products are aromatic amines.
Substitution: The products depend on the substituents introduced during the reaction.
類似化合物との比較
- Acid Blue 25
- Acid Blue 62
- Acid Blue 74
Comparison: Acid Blue 113 is unique due to its high photolytic stability and resistance to microbial degradation, making it more durable in various applications compared to similar compounds. Its strong hydrophilic character and ability to form stable complexes with metal ions also distinguish it from other dyes .
特性
IUPAC Name |
disodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMZBUQQMPKCR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21N5Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24758-50-7 (Parent) | |
| Record name | C.I. 26360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044920 | |
| Record name | C.I. Acid Blue 113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3351-05-1 | |
| Record name | C.I. 26360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 113 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 8-phenylamino-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 113 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BJW83X6LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



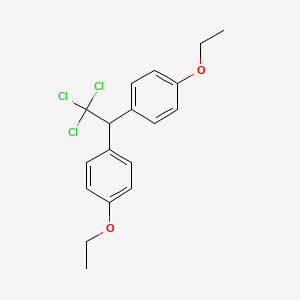
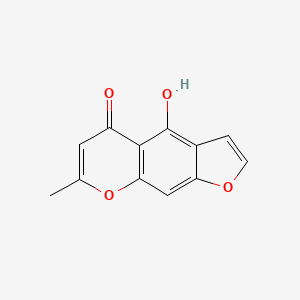

![7-Cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1203028.png)


